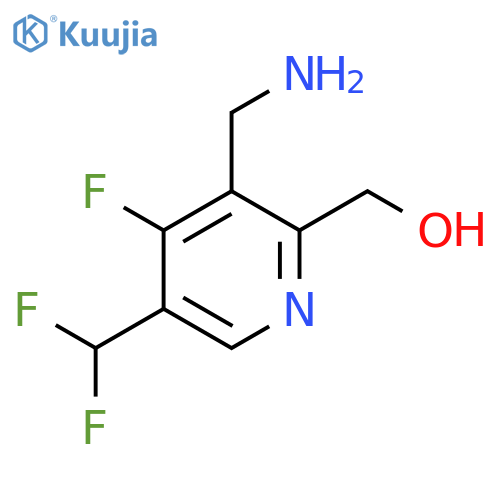Cas no 1804941-01-2 (3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol)

1804941-01-2 structure
商品名:3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol
CAS番号:1804941-01-2
MF:C8H9F3N2O
メガワット:206.165072202682
CID:4884496
3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol
-
- インチ: 1S/C8H9F3N2O/c9-7-4(1-12)6(3-14)13-2-5(7)8(10)11/h2,8,14H,1,3,12H2
- InChIKey: ULPJZJQPUUNPNK-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)F)=CN=C(CO)C=1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 59.1
3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033165-1g |
3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol |
1804941-01-2 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
| Alichem | A029033165-500mg |
3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol |
1804941-01-2 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
| Alichem | A029033165-250mg |
3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol |
1804941-01-2 | 95% | 250mg |
$999.60 | 2022-04-01 |
3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
1804941-01-2 (3-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-2-methanol) 関連製品
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
